molecular formula C8H14FN B14902940 5-(Fluoromethyl)-6-azaspiro[3.4]octane

5-(Fluoromethyl)-6-azaspiro[3.4]octane

Katalognummer: B14902940
Molekulargewicht: 143.20 g/mol
InChI-Schlüssel: JDRLGSKIXUETGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Fluoromethyl)-6-azaspiro[3.4]octane is a fluorinated organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a fluoromethyl group in this compound imparts unique chemical properties, making it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Fluoromethyl)-6-azaspiro[3.4]octane typically involves the introduction of a fluoromethyl group into the spiro structure. One common method is the reaction of a suitable spiro precursor with a fluorinating agent under controlled conditions. For example, the use of fluorinase enzymes can facilitate the direct formation of the C-F bond, making the process more efficient and selective .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Fluoromethyl)-6-azaspiro[3.4]octane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The fluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction may produce fluorinated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

5-(Fluoromethyl)-6-azaspiro[3.4]octane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(Fluoromethyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Fluoromethyl)-6-azaspiro[3.4]octane is unique due to its specific fluoromethyl substitution, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications where fluorine’s unique characteristics are desired.

Eigenschaften

Molekularformel

C8H14FN

Molekulargewicht

143.20 g/mol

IUPAC-Name

5-(fluoromethyl)-6-azaspiro[3.4]octane

InChI

InChI=1S/C8H14FN/c9-6-7-8(2-1-3-8)4-5-10-7/h7,10H,1-6H2

InChI-Schlüssel

JDRLGSKIXUETGW-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)CCNC2CF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.